Tylvalosin

Vue d'ensemble

Description

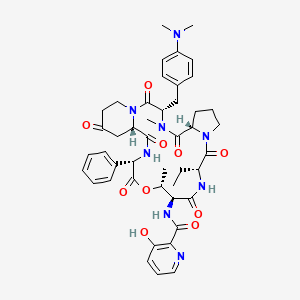

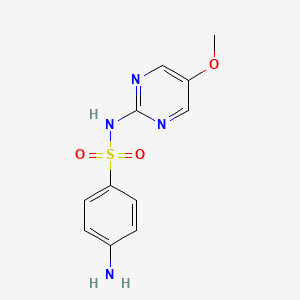

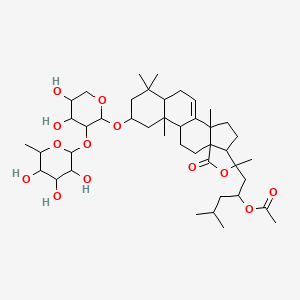

Tylvalosin, sold under the brand name Aiviosin, is a macrolide antibiotic used for the treatment of bacterial infections in swine . It is also referred to as acetylisovaleryltylosin . It is used as tylvalosin tartrate .

Synthesis Analysis

Tylvalosin is synthesized by a bioconversion process using Streptomyces thermotolerans with tylosin as the substrate . The final yield of this process was 8148 U mL−1 . The crude tylvalosin is obtained from an acid and alkali recrystallization of the fermentation broth .Molecular Structure Analysis

The structure of tylvalosin is characterized using infrared spectroscopy and nuclear magnetic resonance analysis . The crystal structure of tylvalosin is determined using X-ray single crystal diffraction .Chemical Reactions Analysis

The study reported the systematic bioconversion, purification, and characterization of tylvalosin . The tylvalosin product was qualitatively analyzed using ultra-performance liquid chromatography tandem quadrupole time-of-flight mass spectrometry .Physical And Chemical Properties Analysis

Tylvalosin has a chemical formula of C53H87NO19 and a molar mass of 1 042.267 g·mol−1 .Applications De Recherche Scientifique

Tylvalosin: A Comprehensive Analysis of Scientific Research Applications

1. Respiratory Infections in Swine and Poultry Tylvalosin is widely used in veterinary medicine to treat respiratory infections in swine and poultry. It is effective against pathogens such as Mycoplasma hyopneumoniae, Lawsonia intracellularis, and Pasteurella multocida, which are common causes of respiratory diseases in these animals .

Enteric Bacterial Infections: This antibiotic is also indicated for the treatment of enteric bacterial infections, which affect the intestinal tract of animals. Its use is crucial in managing diseases like necrotic enteritis and cholangiohepatitis, particularly in poultry .

Bioconversion and Purification: Scientific research has explored the bioconversion of tylosin to tylvalosin using Streptomyces thermotolerans. This process involves the systematic bioconversion, purification, and characterization of tylvalosin, highlighting its potential for large-scale production and purification for veterinary use .

Swine Enzootic Pneumonia: Tylvalosin has been indicated for the prevention and treatment of swine enzootic pneumonia, a significant respiratory disease affecting pigs. Its effectiveness helps reduce the level of pathogen infection and occurrence of lung lesions .

Ileitis (Porcine Proliferative Enteropathy): In pigs, tylvalosin is used to manage ileitis, also known as porcine proliferative enteropathy, a common intestinal disease that can lead to severe economic losses in swine production .

Swine Dysentery & Colitis: The antibiotic is also effective against swine dysentery and colitis, which are serious diseases affecting the intestinal health of pigs. Tylvalosin’s role in treating these conditions helps improve animal welfare and productivity .

Mécanisme D'action

Target of Action

Tylvalosin, a macrolide antibiotic, primarily targets bacteria, including Gram-positive, some Gram-negative organisms, and mycoplasma . It is particularly effective against Mycoplasma hyopneumoniae and Pasteurella multocida , which are common pathogens in swine.

Mode of Action

Tylvalosin works by inhibiting protein synthesis within the bacterial cell . It achieves this by binding to the 50S subunit of the bacterial ribosome , specifically targeting the 23S ribosomal RNA molecule . This interaction blocks the ribosomes, the parts of the cell where proteins are produced, thereby inhibiting the growth of bacteria .

Biochemical Pathways

Tylvalosin’s action affects several biochemical pathways. For instance, it has been found to regulate signal transduction, proteolysis, and oxidation-reduction processes . Additionally, it influences pathways such as protein digestion and absorption, PI3K-Akt signaling, FoxO signaling, and Ferroptosis pathways . These pathways might relate to PRRSV proliferation or host innate immune response .

Pharmacokinetics

It is known that tylvalosin is administered orally, either directly in drinking water or mixed into feed

Result of Action

Tylvalosin has a significant impact at the molecular and cellular levels. It can inhibit PRRSV proliferation in a dose-dependent manner, causing more than 90% proliferation reduction at certain concentrations . It also regulates the expression of several antivirus-related genes, including HMOX1, ATF3, FTH1, FTL, NR4A1, and CDKN1A . The increased expression level of HMOX1, a reported anti-PRRSV gene, has been confirmed .

Action Environment

The action of Tylvalosin can be influenced by various environmental factors. For instance, the in vivo environment is more complex, and characteristics of the drug and host factors can interrupt the anti-viral effect, such as drug absorption, distribution, and metabolism . Furthermore, the effectiveness of Tylvalosin can vary depending on the specific strain of the pathogen and the overall health status of the animal. More research is needed to fully understand how environmental factors influence Tylvalosin’s action, efficacy, and stability.

Orientations Futures

Recent studies have shown that tylvalosin could inhibit PRRSV replication in MARC-145 cells, and suppress the PRRSV-induced NF-κB activation and cytokines expression . The combination of tylvalosin with the immunopotentiator Poria cocos polysaccharides (PCP) provides a promising strategy for PRRS treatment . Another study demonstrated that the combination of inactivated PRRSV vaccines with tylvalosin tartrate could improve the function of the immune system in piglets and improve the health status of swine herds during PRRSV-inactivated vaccine immunization .

Propriétés

IUPAC Name |

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6R)-6-[[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-4-acetyloxy-16-ethyl-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H87NO19/c1-16-38-36(26-65-52-49(64-15)48(63-14)44(60)31(7)67-52)22-28(4)17-18-37(57)29(5)23-35(19-20-55)46(30(6)39(69-34(10)56)24-41(59)70-38)73-51-45(61)43(54(12)13)47(32(8)68-51)72-42-25-53(11,62)50(33(9)66-42)71-40(58)21-27(2)3/h17-18,20,22,27,29-33,35-36,38-39,42-52,60-62H,16,19,21,23-26H2,1-15H3/b18-17+,28-22+/t29-,30+,31-,32-,33+,35+,36-,38-,39-,42+,43-,44-,45-,46-,47-,48-,49-,50+,51+,52-,53-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCJJINQANFZSAM-HZDSEHBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)OC(=O)C)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H87NO19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901016510 | |

| Record name | Tylvalosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1042.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tylvalosin | |

CAS RN |

63409-12-1 | |

| Record name | Tylvalosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63409-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tylvalosin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063409121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tylvalosin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11554 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tylvalosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tylosin, 3-acetate 4B-(3-methylbutanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TYLVALOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T02S42WQO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Tylvalosin?

A1: Tylvalosin, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. [, , , , ] It binds to the 50S ribosomal subunit, interfering with the translocation step of protein synthesis. []

Q2: Does Tylvalosin have any effects beyond its antibacterial properties?

A2: Research suggests Tylvalosin may possess anti-inflammatory and pro-resolution properties in addition to its antimicrobial activity. [] Studies in porcine leukocytes show that it can induce apoptosis in neutrophils and macrophages, promote efferocytosis, and modulate the production of inflammatory cytokines and lipid mediators. [] For example, Tylvalosin increased the release of pro-resolving Lipoxin A4 and Resolvin D1 while inhibiting the production of pro-inflammatory Leukotriene B4 in stimulated porcine neutrophils. []

Q3: How does Tylvalosin impact the immune response during PRRSV vaccination?

A3: Studies indicate that administering Tylvalosin to piglets during immunization with an inactivated PRRSV vaccine can improve their immune response. [] This includes attenuating the increase in total white blood cells, inducing an increase in monocyte counts, and attenuating the inflammatory response induced by the vaccine. [] Furthermore, it was observed to increase interferon-gamma (IFN-γ) expression and attenuate the reduction of CD8+ T cells. []

Q4: What is the molecular formula and weight of Tylvalosin?

A4: While the provided abstracts do not explicitly state the molecular formula and weight of Tylvalosin, they consistently refer to it as a macrolide antibiotic derived from tylosin. [, , , ] A search in chemical databases would be needed to retrieve this information.

Q5: Does infection status influence Tylvalosin pharmacokinetics?

A6: Yes, research in chickens suggests that Mycoplasma gallisepticum infection can alter Tylvalosin pharmacokinetics. [] Infected chickens showed decreased serum concentrations, increased elimination rates, and higher bioavailability compared to healthy chickens, highlighting the importance of dose adjustments during active infection. []

Q6: What factors can contribute to variation in Tylvalosin absorption in chickens?

A7: The type of catheter used for oral administration can significantly impact Tylvalosin absorption in chickens. [] Studies using flexible and rigid catheters demonstrated differences in plasma kinetics, highlighting the importance of standardized administration techniques in pharmacokinetic studies. []

Q7: What diseases caused by Mycoplasma species has Tylvalosin been shown to be effective against in swine?

A8: Tylvalosin has demonstrated efficacy in controlling Mycoplasma hyopneumoniae, the causative agent of enzootic pneumonia, in pigs. [, , , ] Additionally, it has been shown to be effective against Mycoplasma hyorhinis infections. []

Q8: Can Tylvalosin be used to control Clostridium infections in poultry?

A9: Studies suggest that low-dose Tylvalosin can effectively control Clostridium colonization in the cecum of broiler chickens, leading to improvements in productive performance such as weight gain and feed conversion rate. []

Q9: Is there evidence of developing resistance to Tylvalosin?

A12: Yes, despite its relatively recent introduction, studies have reported the emergence of reduced susceptibility and resistance to Tylvalosin in Brachyspira hyodysenteriae isolates. [, , , ] This highlights the importance of monitoring antimicrobial resistance patterns and implementing strategies to mitigate resistance development.

Q10: Does Tylvalosin exhibit cross-resistance with other antimicrobial classes?

A13: While Tylvalosin showed good efficacy against M. hyopneumoniae in a study, one isolate displayed high MICs for macrolides, lincomycin, and Tylvalosin, suggesting potential cross-resistance within these classes. [] This highlights the need for further investigation into cross-resistance mechanisms.

Q11: What analytical techniques are used to quantify Tylvalosin in biological samples?

A14: Several analytical methods have been employed for Tylvalosin quantification, including microbiological assays, high-performance liquid chromatography (HPLC), and ultra-high liquid chromatography with ultraviolet detection. [, , , , , ] The choice of method depends on factors such as sensitivity, sample matrix, and available resources.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(methylcarbamoyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-phenylacetamide](/img/structure/B1682488.png)

![2-(4-Fluorophenylamino)thiazolo[4,5-B]pyridine-5,7-diol](/img/structure/B1682493.png)

![ethyl 2-[3-[(E)-(benzo[e][1]benzofuran-2-carbonylhydrazinylidene)methyl]-2-methylindol-1-yl]acetate](/img/structure/B1682494.png)